N-Benzyl-2-(4-(1-(3-Chlorphenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamid-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

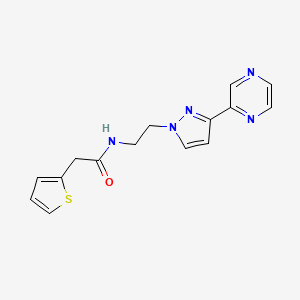

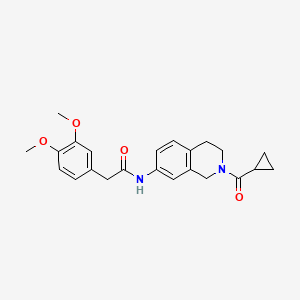

“N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride” is a chemical compound with the molecular formula C19H22ClN3O . It is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide .

Synthesis Analysis

The synthesis of similar compounds involves the alkylation reaction of the corresponding amines with previously obtained alkylating reagents . The starting materials 2-(2-chlorophenyl) and 2-(3-chlorophenyl) succinic acids were prepared in line with the method described by Miller and Long .

Molecular Structure Analysis

The molecular structure of this compound is defined by a nitrogen heterocyclic system, usually imide or lactam, and phenyl or alkyl groups attached to the heterocyclic system .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclocondensation of 1 or 2 with aminoacetic acid, yielding in 3-(2-chlorophenyl) and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acids .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 343.85 . More detailed physical and chemical properties are not available in the sources I found.

Wissenschaftliche Forschungsanwendungen

- Forschung: Wissenschaftler haben mehrere Derivate von N-Benzyl-2-(4-(1-(3-Chlorphenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamid-Dihydrochlorid synthetisiert und ihre anticonvulsivante Aktivität in Tiermodellen der Epilepsie bewertet .

- Untersuchung: Forscher untersuchten den Einfluss der aktivsten anticonvulsiven Verbindungen (einschließlich 3, 4, 6 und 9) auf spannungsgesteuerte Natrium- und Kalziumkanäle sowie den GABA-Transporter (GAT) .

- Ergebnisse: Die Verbindung 3-(2-Chlorphenyl)-1-{2-[4-(4-Fluorphenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidin-2,5-dion (6) zeigte im Vergleich zum Referenzmedikament Valproinsäure in beiden MES- und 6-Hz-Tests überlegene ED50- und Schutzindexwerte .

Anticonvulsivante Aktivität

Wirkmechanismus

Zusammenfassend lässt sich sagen, dass Derivate von this compound vielversprechend als Anticonvulsiva sind und ihr Wirkmechanismus weitere Untersuchungen verdient. Forscher sollten ihre potenziellen Anwendungen bei der Behandlung von Epilepsie und verwandten Erkrankungen weiter untersuchen. 🌟

Wirkmechanismus

Target of Action

The primary target of N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is the neuronal voltage-sensitive sodium channels (site 2) . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus making them a key target for anticonvulsant drugs .

Mode of Action

N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride interacts with its target by binding to the neuronal voltage-sensitive sodium channels (site 2) . This binding inhibits the function of these channels, reducing the excitability of neurons and preventing the generation of action potentials . This results in an overall decrease in neuronal activity, which can help to control seizures .

Biochemical Pathways

It is known that the compound’s anticonvulsant activity is linked to its ability to inhibit neuronal voltage-sensitive sodium channels . By inhibiting these channels, the compound can prevent the generation of action potentials, thus reducing neuronal excitability and controlling seizures .

Result of Action

The result of the action of N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a reduction in neuronal excitability, which can help to control seizures . By inhibiting the function of neuronal voltage-sensitive sodium channels, the compound prevents the generation of action potentials, leading to an overall decrease in neuronal activity .

Action Environment

The action of N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride can be influenced by various environmental factors For example, the presence of other drugs, the patient’s health status, and genetic factors can all affect the compound’s efficacy and stability

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The compound has been designed as an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones . The most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This suggests that N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride may interact with these channels, affecting their function and potentially influencing biochemical reactions within the cell.

Cellular Effects

The compound has shown activity exclusively in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives . This suggests that N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride may have an impact on cell signaling pathways, potentially influencing gene expression and cellular metabolism.

Molecular Mechanism

The most probable molecular mechanism of action for N-benzyl-2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride relies on interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This interaction could lead to changes in gene expression, enzyme inhibition or activation.

Dosage Effects in Animal Models

In animal models of epilepsy, the compound showed more beneficial ED50 and protective index values than the reference drug—valproic acid

Eigenschaften

IUPAC Name |

N-benzyl-2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O.2ClH/c23-19-7-4-8-20(15-19)28-10-9-24-22(28)27-13-11-26(12-14-27)17-21(29)25-16-18-5-2-1-3-6-18;;/h1-10,15H,11-14,16-17H2,(H,25,29);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDFAWUZXWSJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2531905.png)

![(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2531907.png)

![2-Methylpropyl 5-(1,3-benzodioxol-5-yl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2531908.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2531909.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2531911.png)

![4-(diethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2531914.png)

![N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2531915.png)